molecular formula C18H19ClN2O B5156363 N-(5-chloropyridin-2-yl)-1-(4-methylphenyl)cyclopentane-1-carboxamide

N-(5-chloropyridin-2-yl)-1-(4-methylphenyl)cyclopentane-1-carboxamide

Cat. No.: B5156363
M. Wt: 314.8 g/mol
InChI Key: HYDZDLXJMQBDPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-chloropyridin-2-yl)-1-(4-methylphenyl)cyclopentane-1-carboxamide is a chemical compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a chloropyridine moiety and a cyclopentane carboxamide group. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloropyridin-2-yl)-1-(4-methylphenyl)cyclopentane-1-carboxamide typically involves multiple steps, starting with the preparation of the chloropyridine and cyclopentane carboxamide intermediates. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions. The final step usually involves the condensation of the intermediates under controlled temperature and pH conditions to yield the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized to ensure high yield and purity, often involving rigorous purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloropyridin-2-yl)-1-(4-methylphenyl)cyclopentane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst such as Pd/C, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the pyridine ring is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

  • Oxidizing agents: KMnO₄, CrO₃
  • Reducing agents: H₂/Pd/C, sodium borohydride (NaBH₄)
  • Nucleophiles: Amines, thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(5-chloropyridin-2-yl)-1-(4-methylphenyl)cyclopentane-1-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(5-chloropyridin-2-yl)-1-(4-methylphenyl)cyclopentane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloropyridin-2-yl)-1-(4-methylphenyl)cyclopentane-1-carboxamide shares similarities with other compounds such as N-(5-chloropyridin-2-yl)-1-phenylcyclopentane-1-carboxamide and N-(5-chloropyridin-2-yl)-1-(4-methoxyphenyl)cyclopentane-1-carboxamide.

Uniqueness

What sets this compound apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(5-chloropyridin-2-yl)-1-(4-methylphenyl)cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O/c1-13-4-6-14(7-5-13)18(10-2-3-11-18)17(22)21-16-9-8-15(19)12-20-16/h4-9,12H,2-3,10-11H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYDZDLXJMQBDPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2(CCCC2)C(=O)NC3=NC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.